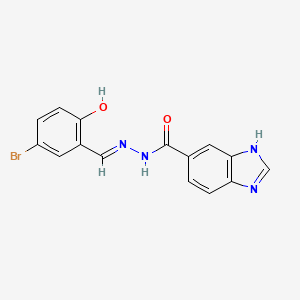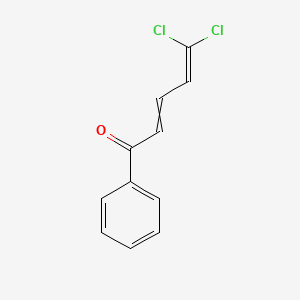
5,5-Dichloro-1-phenyl-2,4-pentadien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dichloro-1-phenyl-2,4-pentadien-1-one is an organic compound with the molecular formula C11H8Cl2O It is known for its unique structure, which includes two chlorine atoms and a phenyl group attached to a pentadienone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dichloro-1-phenyl-2,4-pentadien-1-one typically involves the chlorination of 1-phenyl-2,4-pentadien-1-one. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 5,5-positions. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5,5-Dichloro-1-phenyl-2,4-pentadien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The conjugated diene system allows for addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to yield alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF).
Addition: Halogens (e.g., bromine) in solvents like carbon tetrachloride.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of substituted phenylpentadienones.
Addition: Formation of halogenated derivatives.
Oxidation: Formation of epoxides.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
5,5-Dichloro-1-phenyl-2,4-pentadien-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,5-Dichloro-1-phenyl-2,4-pentadien-1-one involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the conjugated diene system and the electron-withdrawing chlorine atoms. These features make it a versatile intermediate in organic synthesis, allowing it to participate in a wide range of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1,5-Diphenyl-1,4-pentadien-3-one: Similar structure but lacks chlorine atoms, leading to different reactivity and applications.
1-(3-bromophenyl)-5,5-dichloropenta-2,4-dien-1-one: Contains a bromine atom instead of a phenyl group, resulting in distinct chemical properties.
Uniqueness: 5,5-Dichloro-1-phenyl-2,4-pentadien-1-one is unique due to the presence of two chlorine atoms at the 5,5-positions, which significantly influence its reactivity and potential applications. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and research.
Eigenschaften
CAS-Nummer |
66838-71-9 |
|---|---|
Molekularformel |
C11H8Cl2O |
Molekulargewicht |
227.08 g/mol |
IUPAC-Name |
5,5-dichloro-1-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C11H8Cl2O/c12-11(13)8-4-7-10(14)9-5-2-1-3-6-9/h1-8H |
InChI-Schlüssel |
SLTBUNVXRDNVFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C=CC=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)benzamide](/img/structure/B15076890.png)
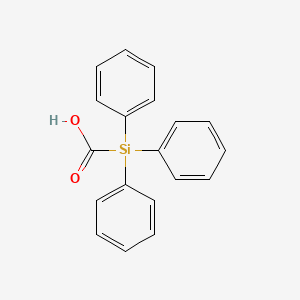
![Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B15076900.png)


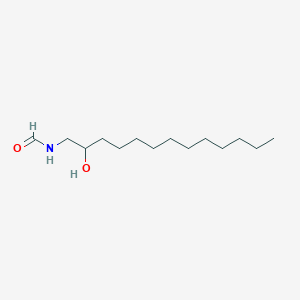
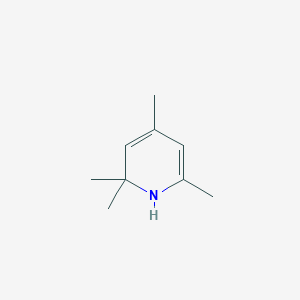
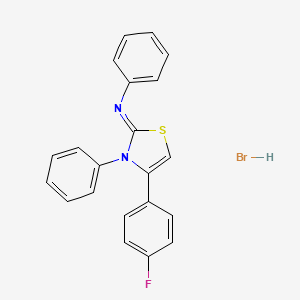
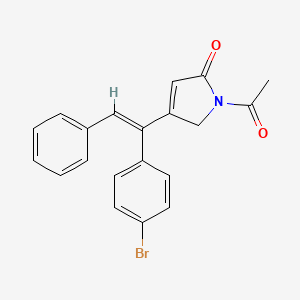
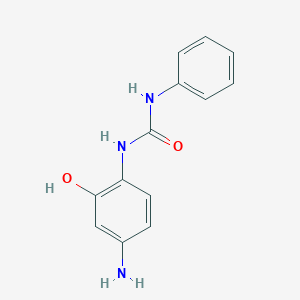
![2-methyl-N-(2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15076948.png)

